(Rac)-BDA-366

Catalog No.
S516527
CAS No.
1527503-11-2
M.F
C19H27N3O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-BDA-366

CAS Number

1527503-11-2

Product Name

(Rac)-BDA-366

IUPAC Name

5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21)

InChI Key

BKCDJTRMYWSXMC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

A-366; A 366; A366.

Canonical SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4

The exact mass of the compound 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is 329.2103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Rac)-BDA-366 is a cell-permeable, small-molecule antagonist of the B-cell lymphoma 2 (BCL2) protein. Unlike the majority of BCL2 inhibitors, which are BH3 mimetics that target the hydrophobic groove of BCL2, BDA-366 was identified as an antagonist that binds to the BCL2 homology 4 (BH4) domain. This interaction is reported to induce a conformational change in BCL2, converting it from an anti-apoptotic protein into a pro-apoptotic molecule, a mechanism fundamentally different from preventing its binding to pro-apoptotic partners. This distinct mechanism makes (Rac)-BDA-366 a critical tool for investigating BH4 domain-specific functions and exploring alternative therapeutic strategies in contexts where BH3 mimetics show limited efficacy.

Direct substitution of (Rac)-BDA-366 with common BCL2 inhibitors like Venetoclax (a BH3 mimetic) is inappropriate for specific research goals. BH3 mimetics function by competitively inhibiting the binding of pro-apoptotic proteins to the BCL2 hydrophobic groove. In contrast, BDA-366 targets the distinct BH4 domain, reportedly inducing a conformational change that converts BCL2 into a pro-death signal transducer. This makes BDA-366 essential for studying the unique biology of the BH4 domain and for investigating therapeutic approaches that are effective in cell lines resistant to BH3 mimetics. Researchers requiring a tool to specifically probe BH4-dependent signaling, or to bypass BH3-groove-related resistance mechanisms, will not achieve their objectives with a standard BH3 mimetic.

High-Affinity and Selective Binding to BCL2 vs. Other Family Members

(Rac)-BDA-366 binds directly to the BCL2 protein with high affinity, exhibiting a dissociation constant (Ki) of 3.3 nM. Critically, the compound showed specificity for BCL2 and did not bind to other key BCL2 family members, including BCL-xL, MCL-1, or Bfl-1/A1 in the referenced study. This selectivity is a key procurement differentiator, as off-target binding to BCL-xL is associated with toxicities such as thrombocytopenia, a known issue with less selective, first-generation BH3 mimetics like Navitoclax.

Evidence DimensionBinding Affinity (Ki) and Selectivity
Target Compound DataKi = 3.3 nM for BCL2
Comparator Or BaselineNo binding observed for BCL-xL, MCL-1, Bfl-1/A1
Quantified DifferenceHigh selectivity for BCL2 over other tested anti-apoptotic proteins.
ConditionsCell-free binding assay.

This selectivity ensures that observed effects are attributable to BCL2 modulation, reducing confounding variables and avoiding known toxicities associated with non-selective BCL2 family inhibitors.

Demonstrated In Vivo Efficacy in Xenograft Models Without Significant Toxicity

In mice bearing H460 lung cancer xenografts, intraperitoneal administration of BDA-366 for 14 days potently inhibited tumor growth in a dose-dependent manner at 10, 20, and 30 mg/kg/day. Similarly, in a multiple myeloma xenograft model (RPMI8226 or U266 cells), BDA-366 treatment at 10 mg/kg every 2 days efficiently suppressed tumor growth. Importantly, these studies reported no significant toxicity, including no significant effect on body weight or normal hematopoietic cells, at the maximum therapeutic doses.

Evidence DimensionIn Vivo Anti-Tumor Efficacy
Target Compound DataDose-dependent tumor growth inhibition in lung and myeloma xenograft models.
Comparator Or BaselineVehicle control (no treatment).
Quantified DifferenceSubstantial suppression of tumor growth compared to control groups.
ConditionsMouse xenograft models (H460 lung cancer, RPMI8226/U266 multiple myeloma); Intraperitoneal injection.

For researchers planning preclinical animal studies, this compound provides validated evidence of in vivo bioactivity and a favorable preliminary safety profile, justifying its selection for further translational research.

Effective Apoptosis Induction in Cell Lines Resistant to BH3 Mimetics

BDA-366 demonstrates efficacy in cell lines that are resistant to the BH3 mimetic Venetoclax. In a study using multiple mantle cell lymphoma (MCL) cell lines, all 5 tested were sensitive to BDA-366, while only 3 of 5 responded to Venetoclax. Furthermore, BDA-366 efficiently induced dose-dependent apoptosis in Venetoclax-resistant MINO and MAVER-1 MCL cell lines. This suggests a mechanism of action that is not susceptible to common BH3-mimetic resistance pathways, such as the upregulation of BCL-xL.

Evidence DimensionApoptosis Induction in Drug-Resistant Cells
Target Compound DataEffectively induces apoptosis in Venetoclax-resistant MCL cell lines.
Comparator Or BaselineVenetoclax (a BH3 mimetic) shows limited or no activity in the same resistant cell lines.
Quantified DifferenceQualitatively overcomes resistance, inducing cell death where the comparator fails.
ConditionsIn vitro Mantle Cell Lymphoma (MCL) cell lines with acquired Venetoclax resistance.

This compound is a critical procurement choice for studying or overcoming resistance to standard-of-care BH3 mimetics, enabling research into next-generation therapeutic strategies.

High Solubility in DMSO for Simplified Stock Preparation and Handling

(Rac)-BDA-366 exhibits high solubility in Dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. Published datasheets report solubility values of ≥50.4 mg/mL (approx. 119 mM) and 84 mg/mL (198.34 mM) in fresh, anhydrous DMSO. This allows for the preparation of highly concentrated stock solutions, simplifying serial dilutions for dose-response experiments and minimizing the final concentration of DMSO in cell culture media, which can have off-target effects at higher concentrations.

Evidence DimensionSolubility in DMSO
Target Compound DataUp to 84 mg/mL (198.34 mM)
Comparator Or BaselineStandard laboratory requirements for high-concentration stock solutions (typically 10-100 mM).
Quantified DifferenceAchieves concentration well above typical needs, offering high experimental flexibility.
ConditionsIn fresh, anhydrous DMSO.

High solubility simplifies experimental setup, reduces solvent-induced artifacts, and ensures reliable and reproducible dosing across a wide range of concentrations, making it a practical choice for laboratory workflows.

Investigating BCL2 BH4 Domain-Specific Biology

For projects focused on elucidating the specific functions of the BCL2 BH4 domain, BDA-366 is the appropriate tool. Its distinct binding site allows for the selective perturbation of BH4-mediated interactions, such as with the IP3 receptor, an effect not achievable with BH3-groove-targeting mimetics.

Overcoming Resistance to BH3 Mimetic Drugs like Venetoclax

In studies involving cancer models that exhibit primary or acquired resistance to BH3 mimetics, BDA-366 provides a rational alternative. Its ability to induce apoptosis in Venetoclax-resistant cell lines makes it a valuable compound for exploring mechanisms to re-sensitize tumors or develop next-generation treatment strategies.

Preclinical In Vivo Evaluation in BCL2-Dependent Cancers

For researchers conducting preclinical animal studies of BCL2-dependent malignancies, such as specific lung cancers or multiple myelomas, BDA-366 is a validated choice. Its demonstrated in vivo efficacy and lack of significant reported toxicity in xenograft models provide a strong foundation for translational studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.21032711 Da

Monoisotopic Mass

329.21032711 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

A-366

Dates

Last modified: 08-15-2023
1: Pappano WN, Guo J, He Y, Ferguson D, Jagadeeswaran S, Osterling DJ, Gao W,

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